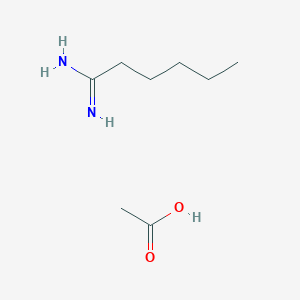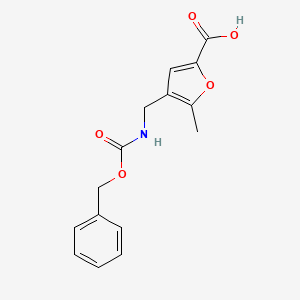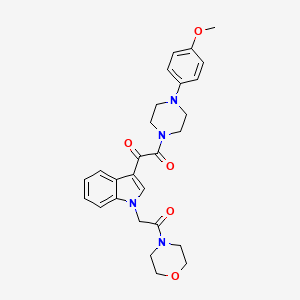
Acetic acid;hexanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; hexanimidamide, also known as N-hydroxyhexanimidamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research. In
Mecanismo De Acción
The mechanism of action of acetic acid; hexanimidamide is not fully understood. However, studies have shown that the compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, acetic acid; hexanimidamide can alter gene expression, leading to various biological effects such as apoptosis and cell growth inhibition.
Biochemical and Physiological Effects
Acetic acid; hexanimidamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, acetic acid; hexanimidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and decreasing the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of acetic acid; hexanimidamide is its potential as a cancer therapy. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for cancer treatment. However, the compound's limitations include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are various future directions for research on acetic acid; hexanimidamide. One potential direction is to optimize the compound's synthesis method to produce higher yields and purities. Additionally, further studies are needed to understand the compound's mechanism of action fully. This can help optimize its therapeutic potential and identify potential side effects. Finally, studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases and inflammation.
Conclusion
Acetic acid; hexanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research. While there are still many unknowns about this compound, it shows promising potential as a cancer therapy and in the treatment of neurodegenerative diseases. Further research is needed to optimize its therapeutic potential and identify potential side effects.
Métodos De Síntesis
Acetic acid; hexanimidamide can be synthesized through the reaction of hexanimidamide with acetic anhydride in the presence of a catalyst. The reaction yields Acetic acid;hexanimidamideanimidamide, which can be further purified through recrystallization. This synthesis method has been utilized in various studies to produce high-quality samples of the compound.
Aplicaciones Científicas De Investigación
Acetic acid; hexanimidamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, acetic acid; hexanimidamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
acetic acid;hexanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H4O2/c1-2-3-4-5-6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQNZCBDHEMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanimidamide acetate | |
CAS RN |
1447663-71-9 |
Source


|
| Record name | hexanimidamide; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide](/img/structure/B2786499.png)



![2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid](/img/structure/B2786507.png)


![Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786511.png)
![2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2786512.png)


